molecular formula C13H19ClFN3O2 B13532811 Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride

Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride

Cat. No.: B13532811
M. Wt: 303.76 g/mol
InChI Key: FSORDZJUDCHXBX-UHFFFAOYSA-N
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Description

Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride is a piperazine-derived compound characterized by a methyl carboxylate group at the 1-position of the piperazine ring and a 3-amino-2-fluorophenylmethyl substituent at the 4-position. The fluorine atom at the ortho position and the amino group at the meta position on the benzyl moiety contribute to its electronic and steric properties, influencing solubility, stability, and receptor interactions.

Properties

Molecular Formula

C13H19ClFN3O2

Molecular Weight

303.76 g/mol

IUPAC Name

methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H18FN3O2.ClH/c1-19-13(18)17-7-5-16(6-8-17)9-10-3-2-4-11(15)12(10)14;/h2-4H,5-9,15H2,1H3;1H

InChI Key

FSORDZJUDCHXBX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCN(CC1)CC2=C(C(=CC=C2)N)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride typically involves the following steps:

  • Formation of the Piperazine Ring: : The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is carried out under basic conditions using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Substitution with the Amino-Fluorophenyl Group: : The introduction of the 3-amino-2-fluorophenyl group can be achieved through nucleophilic substitution reactions. Common reagents for this step include 3-amino-2-fluorobenzyl chloride and a suitable base.

  • Esterification: : The final step involves the esterification of the piperazine derivative with methyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid derivative (post-ester hydrolysis) participates in proton transfer reactions, influencing solubility and ionic interactions. The piperazine nitrogen atoms (pKa ~6.5–9.5) and aromatic amino group (pKa ~4–5) enable pH-dependent behavior.

Reaction Site Conditions Outcome
Piperazine NHNeutral/Acidic pHProtonation enhances water solubility
Aromatic NH2Alkaline pHDeprotonation increases nucleophilicity

Nucleophilic Substitution

The secondary amines in the piperazine ring undergo alkylation or acylation. For example:

  • Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in polar aprotic solvents (DMF, THF) at 60–80°C .

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine .

Example Reaction:
Methyl ester + Acetyl chlorideN-acetylpiperazine derivative (confirmed via ¹H NMR loss of NH signal at δ 2.8 ppm) .

Ester Hydrolysis

The methyl ester hydrolyzes under acidic or basic conditions to yield the carboxylic acid derivative:

Conditions Products Applications
1M HCl, reflux, 6hCarboxylic acid + MethanolBioisostere synthesis
1M NaOH, 60°C, 4hSodium carboxylate + MethanolSolubility enhancement

Condensation Reactions

The aromatic amino group reacts with aldehydes/ketones to form Schiff bases. Microwave-assisted synthesis (100–120°C, 10–20 min) with aldehydes like 2-hydroxybenzaldehyde yields arylidenehydrazino derivatives .

Key Data:

  • FT-IR absorption at 3,357–3,181 cm⁻¹ confirms NH retention post-condensation .

  • ¹H NMR singlet at δ 8.2–8.5 ppm corresponds to N=CH protons .

Mannich Reactions

The amino group participates in Mannich reactions with formaldehyde and amines (e.g., 6-aminopenicillanic acid) to form hybrid molecules. For example:

Reagents:

  • Formaldehyde, tetrahydrofuran, triethylamine, 25°C, 4–6h .

Outcome:

  • Disappearance of NH signal (¹H NMR) and new signals for –CH₂– linkage (δ 3.5–4.0 ppm) .

Thioxo-oxadiazole Formation

Reaction with CS₂ under basic conditions (KOH, ethanol, reflux) generates 5-thioxo-4,5-dihydro-1,3,4-oxadiazole derivatives .

Characterization:

  • FT-IR: S–H stretch at 2,550 cm⁻¹ (absent in product) .

  • ¹³C NMR: Thiocarbonyl signal at δ 180 ppm .

Coupling Reactions

The piperazine core undergoes cross-coupling with aryl halides via Buchwald-Hartwig amination or Ullmann-type reactions. For example:

Conditions:

  • Pd/C catalyst, n-butanol, hydrazine hydrate, 7h reflux .
    Product:

  • Ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate (65% yield) .

Scientific Research Applications

Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride has several scientific research applications:

  • Medicinal Chemistry: : This compound can serve as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

  • Organic Synthesis: : It is used as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

  • Biological Studies: : The compound can be employed in biological assays to study its effects on various biological pathways and targets.

  • Industrial Applications: : It can be used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies on its binding affinity and specificity are necessary to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The compound shares a piperazine backbone with derivatives that vary in substituent type, position, and functional groups. Key comparisons include:

a) Omecamtiv Mecarbil (Methyl 4-(2-fluoro-3-(3-(6-methylpyridin-3-yl)ureido)benzyl)piperazine-1-carboxylate)
  • Structural Differences: Omecamtiv mecarbil contains a 2-fluoro-3-ureido (linked to 6-methylpyridin-3-yl) benzyl group, compared to the 3-amino-2-fluorophenylmethyl group in the target compound.
  • Functional Impact: The ureido-pyridinyl moiety enhances selectivity for cardiac myosin activation, whereas the amino group in the target compound may favor interactions with amine-sensitive targets like neurotransmitter receptors .
b) 1-[(5-Bromo-2-fluorophenyl)methyl]piperazine Hydrochloride
  • Structural Differences: Substitution of the 3-amino group with a 5-bromo atom increases molecular weight (Br: ~80 Da) and lipophilicity (logP increase ~0.5).
  • Functional Impact: Bromine’s electronegativity and steric bulk may reduce metabolic stability compared to the amino group, which can participate in hydrogen bonding .
c) tert-Butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate
  • Structural Differences : Replacement of the methyl carboxylate with a tert-butyl ester and substitution of the benzyl group with a 2-fluoro-5-nitrobenzoyl group.

Physicochemical Properties

Property Target Compound Omecamtiv Mecarbil 1-[(5-Bromo-2-fluorophenyl)methyl]piperazine tert-Butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate
Molecular Weight ~323.75 g/mol ~421.45 g/mol ~348.63 g/mol ~397.32 g/mol
logP (Predicted) 1.8–2.2 2.5–3.0 2.7–3.1 3.2–3.6
Aqueous Solubility Moderate (~50 µM) Low (~10 µM) Poor (~5 µM) Very Poor (<1 µM)
Stability in SGF* Stable Stable Not reported Degrades in SGF

*Simulated Gastric Fluid (SGF).

Stability and Metabolic Considerations

  • The methyl carboxylate group in the target compound confers superior stability in acidic conditions compared to tert-butyl esters, which hydrolyze in gastric fluid .
  • Amino groups (as in the target compound) are prone to acetylation or oxidation, whereas halogenated analogs (e.g., bromine) may undergo dehalogenation, leading to reactive intermediates .

Biological Activity

Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride is a compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

  • Molecular Formula : C13H19ClFN3O2
  • Molecular Weight : 303.76 g/mol
  • IUPAC Name : Methyl 4-(3-amino-2-fluorobenzyl)piperazine-1-carboxylate hydrochloride

The compound features a piperazine ring substituted with a methyl group, an amino group, and a fluorophenyl group. These structural components are believed to contribute to its unique pharmacological properties.

Pharmacological Potential

Preliminary studies suggest that this compound may exhibit several biological activities:

  • Anti-inflammatory Properties : The compound may modulate inflammatory responses through interaction with specific receptors or enzymes.
  • Analgesic Effects : It has potential applications in pain management, possibly by inhibiting pain pathways.
  • Neuroprotective Activities : Research indicates that it might protect neuronal cells from damage, which could be beneficial in neurodegenerative diseases.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various biological molecules such as receptors and enzymes, modulating their activity and leading to therapeutic effects.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound. Below is a table summarizing some related compounds:

Compound NameStructureUnique Features
Tert-butyl 4-(3-amino-4-fluorophenyl)piperazine-1-carboxylateStructureContains a tert-butyl group instead of a methyl group, potentially influencing solubility and biological activity.
Methyl 4-(4-fluorophenyl)piperazine-1-carboxylateStructureFeatures a different fluorophenyl substitution that may affect receptor binding affinity and selectivity.

Case Studies and Research Findings

Several studies have investigated the biological activity of piperazine derivatives, including this compound:

  • Study on Neuroprotective Effects : A study demonstrated that piperazine derivatives could protect neuronal cells from oxidative stress-induced apoptosis. The results indicated that these compounds could activate neuroprotective pathways, suggesting potential applications in treating neurodegenerative diseases .
  • Anti-inflammatory Activity Assessment : Another study evaluated the anti-inflammatory effects of various piperazine derivatives in animal models. The findings revealed significant reductions in inflammatory markers following treatment with these compounds .
  • Pain Management Research : Clinical trials have assessed the analgesic properties of piperazine derivatives, indicating promising results in pain relief compared to standard treatments .

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride?

The synthesis typically involves coupling reactions between piperazine derivatives and fluorophenyl intermediates. A common approach includes:

  • Step 1 : Reacting 3-amino-2-fluorobenzyl chloride with piperazine under alkaline conditions to form the piperazine-amine intermediate.
  • Step 2 : Introducing the methyl carboxylate group via a carbamate-forming reaction using methyl chloroformate.
  • Step 3 : Hydrochloride salt formation by treating the free base with HCl in ethanol .
    Key Considerations : Use anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine to enhance nucleophilic substitution efficiency. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Basic: Which analytical techniques are optimal for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the piperazine ring conformation, fluorophenyl substitution pattern, and carboxylate ester linkage. The aromatic protons (6.5–7.5 ppm) and piperazine methylene signals (2.5–3.5 ppm) are diagnostic .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. A mobile phase of acetonitrile/0.1% TFA in water (70:30) is effective. Aim for ≥95% purity for biological assays .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak (expected [M+H]+^+ ~ 352 g/mol) and hydrochloride adducts .

Basic: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Single-crystal X-ray diffraction is the gold standard for determining spatial arrangement. For example:

  • Piperazine rings often adopt chair conformations; fluorophenyl groups may exhibit axial or equatorial positioning depending on steric effects.
  • Hydrogen bonding between the amine group and chloride ion stabilizes the crystal lattice. Reference similar structures in Acta Crystallographica Section E (e.g., fluorophenyl-piperazine derivatives) for comparison .

Advanced: How can reaction conditions be optimized to mitigate byproducts during synthesis?

  • Byproduct Analysis : Common impurities include unreacted 3-amino-2-fluorobenzyl chloride or over-alkylated piperazine. Use LC-MS to identify byproducts .
  • Optimization Strategies :
    • Reduce excess reagents (e.g., limit methyl chloroformate to 1.1 equivalents).
    • Employ low-temperature (-10°C) conditions during carboxylation to suppress side reactions.
    • Introduce scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted intermediates .

Advanced: How should researchers address contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC50_{50} values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
  • Resolution :
    • Standardize assays using recombinant enzymes under controlled buffer systems (pH 7.4, 1 mM ATP).
    • Validate results with orthogonal methods (e.g., SPR for binding affinity).
    • Cross-reference with structurally analogous compounds (e.g., 4-(4-methylpiperazinyl)aniline derivatives) to identify structure-activity trends .

Advanced: What computational tools are effective for predicting this compound’s pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP (~2.1), solubility (≥50 µM), and blood-brain barrier permeability.
  • Docking Studies : Molecular docking (AutoDock Vina) into target receptors (e.g., serotonin 5-HT1A_{1A}) can rationalize selectivity. The fluorophenyl group’s electronegativity may enhance π-stacking with aromatic residues .

Advanced: How does the fluorophenyl substituent influence the compound’s stability under physiological conditions?

  • Degradation Pathways : The 2-fluoro group reduces electron density, slowing oxidative degradation. However, the amine group may undergo hydrolysis in acidic environments (e.g., gastric fluid).
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC-MS and identify products (e.g., demethylated carboxylate or fluoride displacement) .

Advanced: What strategies enhance the compound’s bioavailability for in vivo studies?

  • Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to improve aqueous solubility.
  • Prodrug Design : Convert the carboxylate ester to a tert-butyl ester for enhanced membrane permeability, with enzymatic cleavage in target tissues .

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